1-methyl-1H-indene-2-carboxylic acid
Overview
Description
“1-methyl-1H-indene-2-carboxylic acid” is an organic compound . It’s also known as “Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate” in English .
Synthesis Analysis
The synthesis of “this compound” is complex and usually involves organic synthesis reactions . The specific synthesis methods involve multi-step reactions and typically require equipment and conditions found in organic chemistry laboratories .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The compound has a molecular formula of C11H10O3 .Physical and Chemical Properties Analysis
“this compound” is a colorless liquid with a specific odor . It is stable at room temperature and has good solubility in various organic solvents such as ethanol and ethyl acetate . The compound has a predicted density of 1.246±0.06 g/cm3, a melting point of 59-60 °C, and a boiling point of 297.5±19.0 °C .Scientific Research Applications
Corrosion Inhibition
1-methyl-1H-indene-2-carboxylic acid derivatives have shown promise in the field of corrosion inhibition. For instance, Saady et al. (2018) investigated the anti-corrosive behavior of indanones derivatives, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, on mild steel in hydrochloric acid solution. Their study revealed that these compounds possess good inhibiting properties for mild steel corrosion, highlighting their potential application in protecting metals against corrosion (Saady et al., 2018).
Polymerization Catalysis
The derivatives of this compound have been employed in polymerization catalysis. Resconi et al. (2006) explored the use of methylene-bridged metallocenes with 2,2′-methylenebis[1H-indenes] in the polymerization of ethylene and propylene. They found that these compounds are effective in synthesizing various polymers, showcasing the role of these derivatives in advancing polymer chemistry (Resconi et al., 2006).
Synthesis of Functionalized Indene Derivatives
This compound derivatives are significant in synthesizing various functionalized indene derivatives. For instance, Das et al. (2016) presented a new strategy for the catalytic synthesis of substituted 1H-indenes via metalloradical activation, leveraging the reactivity of a Co(III) carbene radical intermediate. This methodology opens up new avenues for constructing functionalized 1H-indene derivatives (Das et al., 2016).
Thermoreversible Polymerization
In the field of materials science, this compound derivatives have been used in creating polymers with unique properties. Cappelli et al. (2007) synthesized a series of benzofulvene derivatives, including ethyl 1-methylene-3-(4-methylphenyl)-1H-indene-2-carboxylate, and characterized their capability for spontaneous thermoreversible polymerization. This research highlights the potential of these compounds in developing new polymers with innovative properties (Cappelli et al., 2007).
Safety and Hazards
When handling “1-methyl-1H-indene-2-carboxylic acid”, appropriate protective equipment such as gloves and goggles should be worn . The compound should be handled in a well-ventilated environment to avoid inhalation . It should be stored away from fire sources and oxidizing agents . If the compound is ingested or comes into contact with the skin, medical attention should be sought immediately .
Future Directions
“1-methyl-1H-indene-2-carboxylic acid” has wide applications in the field of organic synthesis, often being used as an intermediate or reaction reagent . It can also be used in research fields, such as the synthesis of complexes . Future research could explore its potential uses in other areas of chemistry and biology .
Properties
IUPAC Name |
1-methyl-1H-indene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-9-5-3-2-4-8(9)6-10(7)11(12)13/h2-7H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYXPVYPQBAIJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C=C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496357 | |
Record name | 1-Methyl-1H-indene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66130-41-4 | |
Record name | 1-Methyl-1H-indene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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